Hexacene

Overview

Description

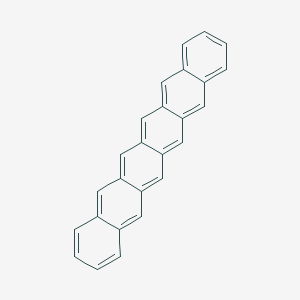

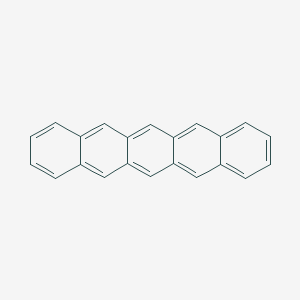

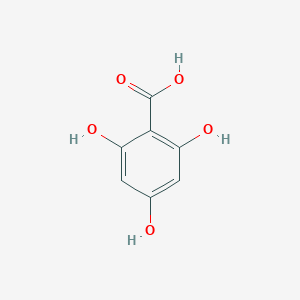

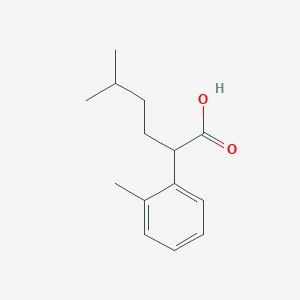

Hexacene is an aromatic compound consisting of six linearly-fused benzene rings . It is a blue-green, air-stable solid with low solubility .

Synthesis Analysis

Hexacene’s synthesis was first reported by Clar in 1942 . Plate-shaped bluish-green crystals were obtained through vacuum sublimation . A stable new precursor of hexacene, 5,6,15,16-tetrahydro-5,16-epoxyhexacene, was synthesized through a three-step route in a total yield of 31% . Two methods for the synthesis of hexacene based on this new precursor were developed . One is realized by dehydration of 5,6,15,16-tetrahydro-5,16-epoxyhexacene by thermal activation on the Cu (110) surface under ultrahigh vacuum (UHV) conditions . The other is copper powder-catalyzed dehydrogenation of another precursor 6,15-dihydrohexacene, which provided pure hexacene by vacuum sublimation in the dark .

Molecular Structure Analysis

Hexacene is part of a series of linear polycyclic molecules created by aromatic ring fusions, a series termed acenes . The previous in the series is pentacene (with five fused rings) and the next is heptacene (with seven) .

Chemical Reactions Analysis

The electron-rich nature of higher acenes renders them very sensitive to oxidation, such as by oxygen in the air . Even in the absence of air, the high reactivity toward dimerization diminishes their existence as soon as two molecules collide with each other .

Physical And Chemical Properties Analysis

Hexacene is a blue-green, air-stable solid with low solubility . Its molecular formula is C26H16 . The semiconducting property of pentacene is derived from the migration of charges from one molecule to another through the tightly packed intermolecular space in the crystal .

Scientific Research Applications

Organic Thin-Film Transistors (OFETs)

Hexacene has been used in the fabrication of Organic Thin-Film Transistors (OFETs) . These transistors were created using hexacene through a vacuum deposition method . A comprehensive study of the hole-transfer properties of OFETs was performed, and the best film mobility of hexacene was observed at 0.123 cm² V⁻¹ s⁻¹ with an on/off ratio of 1.16 × 10⁴ and a threshold of 2.65 V .

Optoelectronic Properties

Hexacene is a valuable aromatic compound with special optoelectronic properties . These properties make it a valuable component in various electronic devices and systems.

Synthesis Methods

New synthetic approaches for hexacene have been developed . One method is realized by dehydration of 5,6,15,16-tetrahydro-5,16-epoxyhexacene by thermal activation on the Cu (110) surface under ultrahigh vacuum (UHV) conditions . Another method involves copper powder-catalyzed dehydrogenation of another precursor 6,15-dihydrohexacene, which provided pure hexacene by vacuum sublimation in the dark .

Singlet Fission

Hexacene has been studied for its potential in singlet fission . Singlet fission is an exciton multiplication process with the potential to raise the efficiency limit of single junction solar cells from 33% to up to 45% . This process requires electronic interaction between two or more chromophores .

Photophysical Dynamics

Hexacene dimers have been used as model systems to study fundamental photophysical dynamics where a singlet exciton splits into two triplet excitons within individual molecules . These studies have led to the development of design rules for singlet fission chromophores .

Solar Cells

Due to its potential in singlet fission, hexacene can be used to improve the efficiency of solar cells . Singlet fission can double the quantum yield of photon-to-current conversion, which is helpful to promote the efficiency of solar cells .

Mechanism of Action

Target of Action

Hexacene is an aromatic compound consisting of six linearly-fused benzene rings . It is part of a series of linear polycyclic molecules created by such aromatic ring fusions, a series termed acenes . The primary targets of hexacene are organic semiconductors, where it has potential applications .

Mode of Action

The mode of action of hexacene is primarily through its interaction with organic semiconductors. The semiconducting property of acenes, including hexacene, is derived from the migration of charges from one molecule to another through the tightly packed intermolecular space in the crystal .

Biochemical Pathways

As an organic semiconductor, hexacene doesn’t directly interact with biochemical pathways. Its synthesis and degradation involve chemical reactions that can be influenced by various factors, such as the presence of oxygen and light .

Pharmacokinetics

Hexacene is poorly soluble, but derivatives have been prepared with improved solubility . Its stability is also a concern, as it is sensitive to oxidation and has a high reactivity towards dimerization .

Result of Action

The result of hexacene’s action in its target environment (organic semiconductors) is the facilitation of charge migration. This property is what makes hexacene and other acenes valuable in the field of organic electronics .

Safety and Hazards

Hexacene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Future Directions

properties

IUPAC Name |

hexacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-2-6-18-10-22-14-26-16-24-12-20-8-4-3-7-19(20)11-23(24)15-25(26)13-21(22)9-17(18)5-1/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQIGGCOCHABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=C6C=CC=CC6=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180457 | |

| Record name | Hexacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexacene | |

CAS RN |

258-31-1 | |

| Record name | Hexacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)